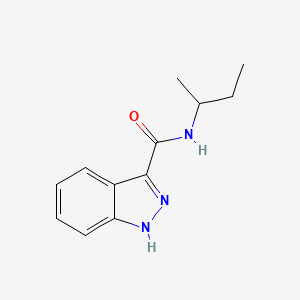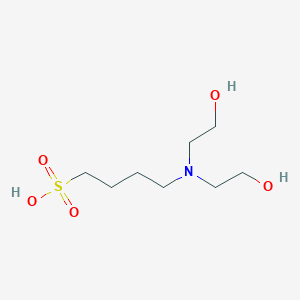
1h-Indazole-3-carboxamide,n-(1-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1h-Indazole-3-carboxamide,n-(1-methylpropyl)-, also known as MLN4924, is a small molecule inhibitor that selectively targets the NEDD8-activating enzyme (NAE) pathway. The NAE is responsible for activating NEDD8, a ubiquitin-like protein that plays a crucial role in the regulation of protein degradation and cell cycle progression. MLN4924 has shown promising results in preclinical studies as an anticancer agent, and its mechanism of action and biochemical effects have been extensively studied.
Wirkmechanismus
1h-Indazole-3-carboxamide,n-(1-methylpropyl)- exerts its anticancer effects by inhibiting the NAE pathway, which leads to the accumulation of NEDD8-conjugated proteins and subsequent activation of the cullin-RING E3 ubiquitin ligases (CRLs). The activation of CRLs results in the degradation of key regulatory proteins, including those involved in cell cycle progression and DNA damage response. 1h-Indazole-3-carboxamide,n-(1-methylpropyl)- also inhibits the DNA damage response pathway, which sensitizes cancer cells to DNA-damaging agents such as chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
1h-Indazole-3-carboxamide,n-(1-methylpropyl)- has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the growth of tumors in animal models and sensitizes cancer cells to DNA-damaging agents. 1h-Indazole-3-carboxamide,n-(1-methylpropyl)- has been shown to have minimal toxicity in normal cells, making it a promising anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1h-Indazole-3-carboxamide,n-(1-methylpropyl)- in lab experiments is its specificity for the NAE pathway, which allows for the selective inhibition of this pathway without affecting other cellular processes. However, one limitation of using 1h-Indazole-3-carboxamide,n-(1-methylpropyl)- is its instability in aqueous solutions, which requires careful handling and storage to maintain its activity.
Zukünftige Richtungen
There are several future directions for the development and application of 1h-Indazole-3-carboxamide,n-(1-methylpropyl)-. One potential direction is the combination of 1h-Indazole-3-carboxamide,n-(1-methylpropyl)- with other anticancer agents, such as chemotherapy and radiation therapy, to enhance their efficacy. Another direction is the development of more stable analogs of 1h-Indazole-3-carboxamide,n-(1-methylpropyl)- that can be used in clinical settings. Additionally, further studies are needed to elucidate the role of the NAE pathway in other cellular processes and diseases, which could lead to the identification of new therapeutic targets.
Synthesemethoden
The synthesis of 1h-Indazole-3-carboxamide,n-(1-methylpropyl)- involves a series of chemical reactions that result in the formation of the final product. The process starts with the preparation of 1H-indazole-3-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with N-(1-methylpropyl)amine to yield the target compound, 1h-Indazole-3-carboxamide,n-(1-methylpropyl)-.
Wissenschaftliche Forschungsanwendungen
1h-Indazole-3-carboxamide,n-(1-methylpropyl)- has been extensively studied as a potential anticancer agent. It has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and prostate cancer. 1h-Indazole-3-carboxamide,n-(1-methylpropyl)- has also been shown to inhibit the growth of tumors in animal models, and clinical trials are currently underway to evaluate its efficacy in human patients.
Eigenschaften
IUPAC Name |
N-butan-2-yl-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-3-8(2)13-12(16)11-9-6-4-5-7-10(9)14-15-11/h4-8H,3H2,1-2H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXMEYANNKNRDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=NNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1h-Indazole-3-carboxamide,n-(1-methylpropyl)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7518211.png)
![[3-(Methanesulfonylamino-methyl)-phenoxy]-acetic Acid](/img/structure/B7518217.png)
![4-(4-Ethylpiperazin-1-yl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B7518218.png)

![4-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B7518221.png)
![3-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid](/img/structure/B7518240.png)
![4-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid](/img/structure/B7518243.png)

![4-[(4-Methylbenzyl)thio]-2-phenyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B7518248.png)
![1-(4-Bromophenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7518256.png)
![4-[(2-Chlorobenzyl)thio]-2-phenyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B7518260.png)
![Methyl 3-({[3-(3-hydroxyquinoxalin-2-yl)propanoyl]oxy}methyl)benzoate](/img/structure/B7518262.png)
![Methyl 2-(3-methyl-4-oxo-[1,2]oxazolo[5,4-d]pyrimidin-5-yl)acetate](/img/structure/B7518267.png)
![4-[(4-Cyanoanilino)methyl]benzonitrile](/img/structure/B7518289.png)